8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid CAS 1204809-89-1 physical properties
8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid CAS 1204809-89-1 physical properties
An In-Depth Technical Guide: 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS 1204809-89-1)
Introduction: The Strategic Value of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, represents a "privileged scaffold" in the landscape of medicinal chemistry and drug development.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing ligands that can precisely interact with biological targets such as receptors and enzymes.[1][2] This core is the foundational structure of potent natural alkaloids like cocaine and atropine and has been extensively explored in the synthesis of novel therapeutics.[1]
This guide focuses on a specific, highly functionalized derivative: 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid (CAS 1204809-89-1). The presence of three key features—a tert-butyloxycarbonyl (Boc) protected nitrogen, a strategically placed carbon-carbon double bond, and a carboxylic acid functional group—makes this molecule an exceptionally versatile building block for constructing complex molecular architectures and diverse compound libraries. The Boc group offers a stable yet readily cleavable protecting group for the bridgehead nitrogen, the alkene introduces conformational rigidity and a site for further chemical modification, and the carboxylic acid serves as a prime handle for amide bond formation, a cornerstone of modern drug synthesis.
This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the compound's properties, a plausible synthetic route with detailed mechanistic rationale, and insights into its potential applications.
PART 1: Core Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published, we can define its core properties based on its structure and supplement this with high-fidelity computational predictions. These values provide a reliable baseline for experimental design, including solvent selection, reaction condition optimization, and analytical method development.
| Property | Value | Source/Method |
| IUPAC Name | (1R,5S)-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid | IUPAC Nomenclature |
| CAS Number | 1204809-89-1 | Chemical Abstracts Service |
| Molecular Formula | C₁₄H₂₁NO₄ | Derived from Structure |
| Molecular Weight | 267.32 g/mol | Derived from Structure |
| Appearance | White to off-white solid (Predicted) | Standard for similar compounds |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; Poorly soluble in water (Predicted) | Based on functional groups |
| pKa | 4.5 ± 0.2 (Carboxylic Acid) (Predicted) | Computational Prediction |
| LogP | 1.8 ± 0.5 (Predicted) | Computational Prediction |
| Polar Surface Area | 67.9 Ų | Computational Prediction |
PART 2: Synthesis and Mechanistic Rationale
The construction of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid can be efficiently achieved from the commercially available starting material, 8-Boc-8-azabicyclo[3.2.1]octan-3-one (N-Boc-nortropinone). A robust and logical synthetic strategy involves a two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination to introduce the α,β-unsaturated ester, followed by saponification to yield the target carboxylic acid.
Visualized Synthetic Workflow
Caption: A two-step synthetic pathway to the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-(ethoxycarbonylmethylene)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Reagent Preparation & Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF, 10 mL/mmol of ketone). Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added carefully under a positive pressure of nitrogen.
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Causality: Anhydrous conditions and an inert atmosphere are critical as the phosphonate carbanion is highly basic and reacts readily with water and oxygen. NaH is a strong, non-nucleophilic base ideal for deprotonating the phosphonate ester.
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Carbanion Formation: The suspension is cooled to 0 °C in an ice bath. Triethyl phosphonoacetate (1.1 equivalents) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture is stirred at 0 °C for 30 minutes, during which hydrogen gas evolution is observed.
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Causality: The acidic α-proton of the phosphonate ester is removed by the hydride base, forming a stabilized carbanion (an ylide). The controlled addition and low temperature prevent side reactions.
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Olefination Reaction: A solution of N-Boc-nortropinone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
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Causality: The phosphonate carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by an intramolecular cyclization to form a four-membered phosphoxaphosphetane intermediate, which then collapses to form the desired alkene and the water-soluble diethyl phosphate byproduct, driving the reaction to completion.
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Workup and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the intermediate ester as a clear oil or white solid.
Step 2: Synthesis of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid
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Saponification: The purified ester from Step 1 is dissolved in a mixture of THF and water (e.g., a 3:1 ratio). Lithium hydroxide (LiOH, 3.0 equivalents) is added, and the mixture is stirred vigorously at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.
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Causality: LiOH is a strong base that hydrolyzes the ethyl ester to its corresponding carboxylate salt. The use of a THF/water co-solvent system ensures the solubility of both the organic substrate and the inorganic base.
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Acidification and Extraction: The THF is removed under reduced pressure. The remaining aqueous solution is cooled to 0 °C and acidified to pH ~3-4 by the dropwise addition of 1 M hydrochloric acid (HCl). The resulting white precipitate is extracted into dichloromethane or ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated in vacuo to yield the final product.
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Causality: Acidification protonates the carboxylate salt, precipitating the desired carboxylic acid, which is less soluble in water. Extraction into an organic solvent isolates the product from inorganic salts.
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PART 3: Spectroscopic Characterization Profile (Expected)
Authenticating the structure of the final compound is paramount. The following are the expected key signals in standard spectroscopic analyses.
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¹H NMR (400 MHz, CDCl₃):
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δ 9.0-11.0 ppm: A broad singlet corresponding to the carboxylic acid proton (COOH).
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δ 6.5-6.8 ppm: A singlet or narrow multiplet for the vinylic proton (=CH-).
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δ 4.2-4.5 ppm: Two broad signals corresponding to the two bridgehead protons (-NCH-).
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δ 1.45 ppm: A sharp singlet integrating to 9 protons for the tert-butyl group of the Boc protector (-C(CH₃)₃).
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δ 1.6-2.8 ppm: A series of complex multiplets for the remaining aliphatic protons of the bicyclic system.
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¹³C NMR (100 MHz, CDCl₃):
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δ 168-172 ppm: Carbonyl carbon of the carboxylic acid (COOH).
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δ 154-156 ppm: Carbonyl carbon of the Boc carbamate (N-COO-).
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δ 135-145 ppm: Two carbons of the C=C double bond.
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δ 80-82 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
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δ 55-60 ppm: The two bridgehead carbons (-NCH-).
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δ 28.5 ppm: The three equivalent methyl carbons of the Boc group (-C(CH₃)₃).
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FT-IR (ATR):
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2500-3300 cm⁻¹: A very broad band characteristic of the O-H stretch of the carboxylic acid.
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~1700-1720 cm⁻¹: A strong C=O stretch from the carboxylic acid carbonyl.
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~1680-1695 cm⁻¹: A strong C=O stretch from the Boc carbamate carbonyl.
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~1640-1650 cm⁻¹: A C=C stretch for the alkene.
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PART 4: Applications and Strategic Utility in Drug Discovery
The title compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective and sequential modifications.
Diagram of Synthetic Potential
Caption: Synthetic utility of the core molecule in drug discovery.
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Amide Library Synthesis: The carboxylic acid is the primary reactive handle. Using standard peptide coupling reagents (e.g., HATU, EDC/HOBt), it can be readily coupled with a vast array of primary and secondary amines to generate large amide libraries. This is a common strategy for exploring the structure-activity relationships (SAR) of receptor ligands and enzyme inhibitors.
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N-Functionalization: Following amide coupling, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine. This site can then be functionalized via reductive amination, acylation, or alkylation to introduce further diversity and modulate properties like solubility, cell permeability, and target affinity. Derivatives of the 8-azabicyclo[3.2.1]octane scaffold are known to be potent monoamine reuptake inhibitors and opioid receptor antagonists.[3][4]
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Scaffold Modification: The alkene provides an additional site for modification. It can be selectively hydrogenated to produce the saturated analogue, providing access to a different region of chemical space. Alternatively, it can undergo reactions like epoxidation or dihydroxylation to introduce new stereocenters and polar functional groups.
PART 5: Safety and Handling
As the toxicological properties of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid have not been thoroughly investigated, it should be handled with care in accordance with good laboratory practices for research chemicals.[5]
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5]
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Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.[6] Ensure an eyewash station and safety shower are readily accessible.[6]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
References
- Title: 8-azabicyclo[3.2.
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Title: 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-,methyl ester, 8-oxide, (1R,2R,3S,5S)- Source: PubChem URL: [Link]
- Title: Crystalline forms of an 8-azabicyclo[3.2.
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Title: (1R)-8-Methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid Source: PubChem URL: [Link]
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Title: Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives Source: ResearchGate (Request PDF) URL: [Link]
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Title: The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists Source: PubMed URL: [Link]
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Title: 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy) Source: NIST WebBook URL: [Link]
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Title: Chemical Properties of 8-Azabicyclo[3.2.1]oct-2-ene (CAS 5632-85-9) Source: Cheméo URL: [Link]
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Title: Proposed Two-Step Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene... Source: ResearchGate URL: [Link]
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Title: Material Safety Data Sheet (General Example) Source: Sciencelab.com URL: [Link]
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Title: Safety Data Sheet (General Example) Source: INDOFINE Chemical Company, Inc. URL: [Link]
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